methyl 3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S2/c1-14(10-6-4-3-5-7-10)20(16,17)11-8-9-19-12(11)13(15)18-2/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDASXSFEYTFLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161504 | |
| Record name | 2-Thiophenecarboxylic acid, 3-((methylphenylamino)sulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140947-38-2 | |
| Record name | 2-Thiophenecarboxylic acid, 3-((methylphenylamino)sulfonyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140947382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiophenecarboxylic acid, 3-((methylphenylamino)sulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of methyl 3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with appropriate sulfamoyl and esterifying agents. Common synthetic routes include:
Chemical Reactions Analysis
Palladium-Catalyzed Direct C5-Arylation
This compound undergoes palladium-catalyzed cross-coupling with aryl bromides at the C5 position of the thiophene ring. The bulky N-methyl-N-phenylsulfamoyl group directs regioselectivity by sterically blocking C2 and C4 positions.
Reaction Conditions and Outcomes
| Aryl Bromide | Catalyst System | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Bromobenzonitrile | Pd(OAc)₂ (0.5 mol%) | DMAc | KOAc | 82 | |
| 4-Bromotoluene | Pd(OAc)₂ (1 mol%) | DMAc | KOAc | 78 | |
| 2-Bromopyridine | PdCl₂ (2 mol%) | DMF | Cs₂CO₃ | 65 |
Mechanism :
-
Oxidative addition of aryl bromide to Pd⁰.
-
Coordination of the thiophene’s C5 position to Pd due to electron-withdrawing sulfamoyl group activation.
-
Reductive elimination forms the C–C bond, regenerating Pd⁰ .
Thermal Decarboxylation
The methyl ester group undergoes decarboxylation under thermal conditions, particularly in polar aprotic solvents like DMAc.
Decarboxylation Pathways
| Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|
| 130°C in DMAc (16 h, with KOAc) | Thiophene-3-sulfonic acid derivative | 100 | |
| 130°C in DMAc (16 h, without base) | Partial decarboxylation | 54 |
Key Observations :
-
Base (e.g., KOAc) accelerates decarboxylation by stabilizing intermediates.
-
The reaction progresses via a six-membered cyclic transition state, releasing CO₂ .
Competitive Reactivity in Multicomponent Systems
In reactions with competing substituents:
-
Arylation dominates over decarboxylation when Pd catalysts are present.
-
Without catalysts, decarboxylation becomes the major pathway .
Steric and Electronic Effects
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Preliminary studies suggest that methyl 3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxylate exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its structural similarity to known antimicrobial agents enhances its potential efficacy against resistant strains of bacteria.
- Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit phosphodiesterase 4 (PDE4), an enzyme linked to inflammatory processes. Inhibition of PDE4 can reduce inflammation, making this compound potentially useful in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
- Cancer Research : There is ongoing research into the compound's effects on cancer cell lines. Initial findings indicate that it may induce apoptosis in certain cancer cells, suggesting a role in cancer therapy.
Material Science Applications
This compound is also being explored for its utility in material science:
- Corrosion Inhibitors : Thiophene derivatives have shown promise as corrosion inhibitors in various industrial applications. The unique electronic properties of the thiophene ring enhance the protective qualities of coatings used in metal protection.
- Organic Electronics : The compound's electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices. Its ability to facilitate charge transport can improve the efficiency of organic solar cells.
Comparison with Related Compounds
To better understand its unique features, a comparison with similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 3-sulfamoylthiophene-2-carboxylate | C₆H₇NO₄S₂ | Simpler structure without N-methyl-N-phenyl moiety |
| Methyl 3-(N,N-dimethylsulfamoyl)thiophene-2-carboxylate | C₉H₁₁N₂O₄S | Contains dimethyl instead of N-methyl-N-phenyl; different biological activity profile |
| Methyl 3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate | C₉H₁₁NO₆S₂ | Incorporates methoxy group; potentially different pharmacokinetics |
This table illustrates how this compound stands out due to its specific N-methyl-N-phenyl sulfamoyl moiety, which may enhance its interaction with biological targets compared to similar compounds.
Case Studies and Research Findings
Several case studies highlight the compound's applications:
- In Vivo Studies : Research involving animal models has demonstrated that this compound can effectively reduce inflammation markers associated with respiratory diseases, supporting its potential use as an anti-inflammatory agent .
- In Vitro Cell Line Studies : Laboratory studies have shown that the compound can inhibit the growth of various cancer cell lines, indicating its potential as an anticancer drug candidate .
Mechanism of Action
The mechanism of action of methyl 3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the methyl thiophene-2-carboxylate backbone but differ in sulfamoyl/sulfonamide substituents:
Key Observations :
- Steric Effects : Bulky substituents (e.g., phenyl in the target compound vs. methyl in ) may hinder reactivity in nucleophilic substitution or coupling reactions.
- Electronic Effects : Electron-withdrawing groups (e.g., sulfamoyl in ) may reduce the electron density of the thiophene ring, affecting its participation in electrophilic aromatic substitution.
Physicochemical and Toxicological Properties
Biological Activity
Methyl 3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxylate is a synthetic compound notable for its unique structure, which includes a thiophene ring and a sulfamoyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, presenting findings from various studies, case analyses, and comparative data.
Molecular Characteristics
- Molecular Formula : C₉H₁₁N₁O₄S
- Molecular Weight : Approximately 234.25 g/mol
- CAS Number : 106820-63-7
The compound's structure is characterized by the presence of a thiophene ring attached to a sulfamoyl group, which significantly influences its reactivity and biological interactions.
Pharmacological Potential
This compound exhibits several promising biological activities:
- Antiviral Activity : Preliminary studies have indicated that thiophene derivatives can exhibit antiviral properties. For instance, modifications to similar compounds have shown effectiveness in inhibiting viral replication, particularly against norovirus .
- Antibacterial Properties : Research on sulfamoyl derivatives suggests potential antibacterial activity, likely due to their ability to interfere with bacterial metabolic pathways.
- Anti-inflammatory Effects : Some studies indicate that compounds with similar structures may exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.
The biological activity of this compound may be attributed to its interaction with specific biological targets. Interaction studies have focused on its binding affinity to various enzymes and receptors, suggesting that the sulfamoyl moiety enhances its interaction with these targets compared to other thiophene derivatives.
Comparative Analysis with Similar Compounds
A comparison of this compound with other thiophene derivatives highlights its unique features and potential advantages:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 3-sulfamoylthiophene-2-carboxylate | C₆H₇NO₄S₂ | Lacks N-methyl-N-phenyl substituent; simpler structure. |
| Methyl 3-(N,N-dimethylsulfamoyl)thiophene-2-carboxylate | C₉H₁₁N₂O₄S | Contains dimethyl instead of N-methyl-N-phenyl; different biological activity profile. |
| Methyl 3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate | C₉H₁₁NO₆S₂ | Incorporates a methoxy group; potentially different pharmacokinetics. |
This table illustrates how this compound stands out due to its specific N-methyl-N-phenyl sulfamoyl moiety, which may enhance its interaction with biological targets compared to similar compounds.
Study on Antiviral Activity
In a study assessing the antiviral properties of various thiophene derivatives, this compound was tested against murine norovirus (MNV). The compound demonstrated a dose-dependent inhibition of plaque formation at concentrations as low as 10 µM, indicating significant antiviral potential .
Research on Antibacterial Properties
Another study investigated the antibacterial efficacy of this compound against several bacterial strains. The compound showed notable activity against Gram-positive bacteria, with an observed minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxylate, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via nucleophilic acyl substitution or coupling reactions. For example, thiophene-2-carboxylate derivatives are often prepared by reacting acyl chlorides with amines under anhydrous conditions (e.g., dry CHCl) and inert gas protection (N) to prevent hydrolysis . Optimization includes adjusting stoichiometry (e.g., 1.2 equivalents of anhydrides) and reaction time (e.g., refluxing overnight). Purification involves reverse-phase HPLC with gradient elution (30% → 100% methanol/water) to isolate high-purity products (67% yield reported for analogous compounds) .
Q. How is the compound characterized to confirm its structural integrity?
- Methodology : Multi-modal spectroscopic and analytical techniques are employed:
- NMR : H and C NMR spectra identify proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm) and carbon backbones (e.g., carbonyl carbons at δ 165–175 ppm) .
- IR : Peaks at 1700–1750 cm confirm C=O stretching, while 1250–1350 cm indicates sulfonamide S=O vibrations .
- Mass Spectrometry : HRMS or LC-MS validates molecular weight (e.g., [M+H] ion) .
- Melting Point : Consistency with literature values (e.g., 213–216°C for analogs) ensures purity .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodology : Solubility is tested in polar (DMSO, methanol) and nonpolar solvents (CHCl) via saturation assays. Stability studies involve monitoring degradation under light, heat, or varying pH using HPLC or TLC. For storage, anhydrous conditions at –20°C are recommended to prevent hydrolysis of the sulfamoyl group .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in antimicrobial studies?
- Methodology : Systematic structural modifications (e.g., varying substituents on the phenyl or thiophene rings) are synthesized and tested against bacterial strains (e.g., S. aureus). Bioactivity assays (MIC, IC) combined with molecular docking identify critical interactions (e.g., hydrogen bonding with bacterial enzymes) . For example, replacing the methyl group with bulkier tert-butyl alters steric hindrance and potency .
Q. What mechanisms underlie contradictions in reported bioactivity data for thiophene derivatives?
- Methodology : Discrepancies in antimicrobial activity may arise from strain-specific resistance or experimental variables (e.g., inoculum size, culture media). To resolve this, standardized protocols (CLSI guidelines) and control compounds (e.g., ciprofloxacin) are used. Replicate experiments and meta-analyses of published data (e.g., comparing IC ranges) help identify outliers .
Q. How can X-ray crystallography elucidate supramolecular interactions influencing the compound’s reactivity?
- Methodology : Single-crystal X-ray diffraction reveals intermolecular forces (e.g., C–H⋯O/S interactions) and dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-phenyl systems). These interactions affect packing density and solubility, which correlate with bioavailability .
Q. What strategies mitigate low yields in derivatization reactions (e.g., introducing carboxamide groups)?
- Methodology : Yield optimization includes:
- Catalysis : Using triethylamine or DMAP to accelerate acylation .
- Temperature Control : Slow addition of reagents at 0°C to suppress side reactions .
- Workup : Sequential washing (1N HCl, NaHCO) removes unreacted starting materials .
Q. How are computational methods applied to predict the compound’s metabolic pathways?
- Methodology : Density functional theory (DFT) calculates bond dissociation energies to predict oxidation sites. ADMET software (e.g., SwissADME) models cytochrome P450 interactions, identifying likely metabolites (e.g., demethylation or sulfonamide cleavage) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
